
2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromopyridine moiety, a thioether linkage, and an acetamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 3-bromopyridine-2-thiol with an appropriate alkylating agent to form the thioether linkage.
Acetamide Formation: The resulting thioether is then reacted with N-(2-cyanoethyl)-N-methylacetamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone, and reduced back to the thioether.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with different substituents on the pyridine ring.
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide involves its interaction with specific molecular targets. The bromopyridine moiety may interact with enzyme active sites, while the thioether and acetamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Chloropyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide
- 2-((3-Fluoropyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide
- 2-((3-Iodopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide
Uniqueness
2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C11H12BrN3OS |
|---|---|
Molecular Weight |
314.20 g/mol |
IUPAC Name |
2-(3-bromopyridin-2-yl)sulfanyl-N-(2-cyanoethyl)-N-methylacetamide |
InChI |
InChI=1S/C11H12BrN3OS/c1-15(7-3-5-13)10(16)8-17-11-9(12)4-2-6-14-11/h2,4,6H,3,7-8H2,1H3 |
InChI Key |
AJRYMBPWCXJZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C(=O)CSC1=C(C=CC=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


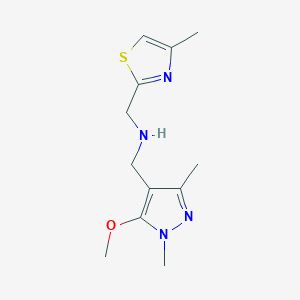
![N-(1-adamantylmethyl)-N-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14909290.png)
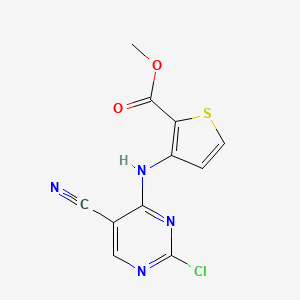

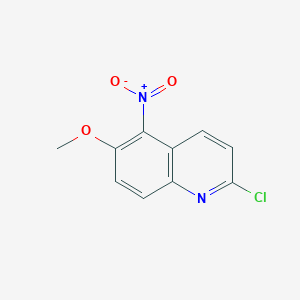
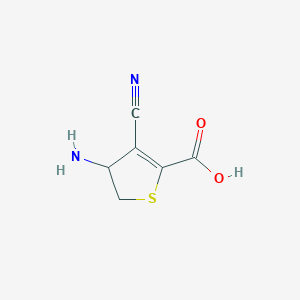
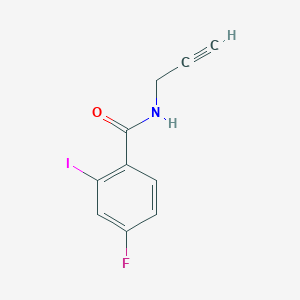
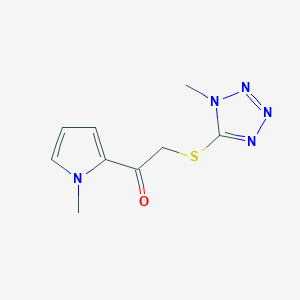

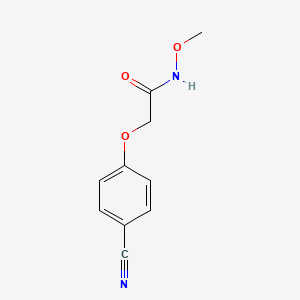
![n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14909345.png)
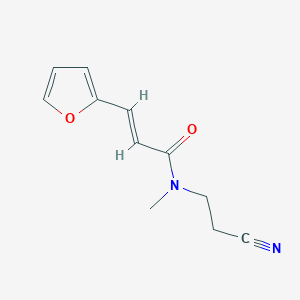
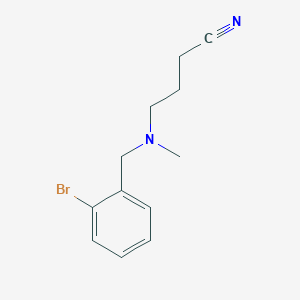
![8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B14909361.png)
